molecular formula C10H12F3N3O2 B8005272 5-Ethoxycarbonyl-4,5,6,7-tetrahydro-3-trifluoromethylpyrazolo-[4,3-C]-pyridine

5-Ethoxycarbonyl-4,5,6,7-tetrahydro-3-trifluoromethylpyrazolo-[4,3-C]-pyridine

Cat. No.: B8005272
M. Wt: 263.22 g/mol
InChI Key: XFSRIZQWSCSYNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethoxycarbonyl-4,5,6,7-tetrahydro-3-trifluoromethylpyrazolo-[4,3-C]-pyridine is a heterocyclic compound that features a pyrazolo-pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxycarbonyl-4,5,6,7-tetrahydro-3-trifluoromethylpyrazolo-[4,3-C]-pyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxycarbonyl-4,5,6,7-tetrahydro-3-trifluoromethylpyrazolo-[4,3-C]-pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce new substituents on the pyrazolo-pyridine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different properties and applications.

Scientific Research Applications

5-Ethoxycarbonyl-4,5,6,7-tetrahydro-3-trifluoromethylpyrazolo-[4,3-C]-pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Ethoxycarbonyl-4,5,6,7-tetrahydro-3-trifluoromethylpyrazolo-[4,3-C]-pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethoxycarbonyl-4,5,6,7-tetrahydro-3-trifluoromethylpyrazolo-[4,3-C]-pyridine is unique due to the presence of both ethoxycarbonyl and trifluoromethyl groups, which impart distinct chemical properties and potential biological activities. This combination of functional groups is not commonly found in similar compounds, making it a valuable target for research and development .

Properties

IUPAC Name

ethyl 3-(trifluoromethyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N3O2/c1-2-18-9(17)16-4-3-7-6(5-16)8(15-14-7)10(11,12)13/h2-5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFSRIZQWSCSYNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)C(=NN2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.